(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine: A Strategic Fluorinated Building Block
(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine: A Strategic Fluorinated Building Block
Topic: (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine: Chemical Structure, Properties, and Applications Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1][2]
[1]
Executive Summary
(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is a specialized secondary amine intermediate increasingly utilized in modern medicinal chemistry and agrochemical synthesis.[1] It bridges two critical functionalities: a terminal alkyne (propargyl group) for "click" chemistry and metal-catalyzed couplings, and a 2,2-difluoroethyl group , a bioisostere designed to modulate lipophilicity (
Chemical Structure & Physiochemical Properties[1][2][3][4][5]
Identity and Nomenclature[1][2]
-
IUPAC Name:
-(2,2-Difluoroethyl)prop-2-yn-1-amine[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Common Name: (2,2-Difluoroethyl)propargylamine[1]
-
SMILES: C#CCNCC(F)F
-
Molecular Formula:
Structural Analysis
The molecule consists of a secondary nitrogen center flanked by two electron-withdrawing groups (EWGs):[1]
-
2,2-Difluoroethyl Moiety (
): The geminal fluorine atoms exert a strong inductive effect ( ), significantly lowering the electron density on the nitrogen lone pair compared to an ethyl group.[1] This reduces the pKa, making the amine less protonated at physiological pH.[2] -
Propargyl Moiety (
): The -hybridized carbon further contributes to the electron-withdrawing nature, while providing a steric handle for cycloaddition reactions.[1]
Physiochemical Data Profile
Note: Values marked with () are predicted based on structure-activity relationship (SAR) data of close analogs (e.g.,
| Property | Value / Range | Context |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 88–92 °C (760 mmHg) | Est.[1][5][6] based on allyl analog (bp ~90°C) |
| Density | Fluorination increases density > water | |
| pKa (Conj. Acid) | Significantly lower than diethylamine (~11.0) | |
| LogP | Moderate lipophilicity | |
| H-Bond Donors | 1 | Secondary amine ( |
| H-Bond Acceptors | 3 | N, and 2 |
Synthetic Routes & Manufacturing[1][2][11]
The synthesis of (2,2-difluoroethyl)(prop-2-yn-1-yl)amine generally follows two primary alkylation strategies. The choice depends on the availability of starting materials and the desired scale.
Route A: Alkylation of Propargylamine (Recommended)
This route is preferred for lab-scale synthesis due to the commercial availability of propargylamine.[1]
Protocol:
-
Reagents: Propargylamine (1.0 equiv), 2,2-Difluoroethyl triflate (1.1 equiv) or 2,2-Difluoro-1-bromoethane (requires harsher conditions).[1]
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: Acetonitrile (MeCN) or THF.
-
Conditions: Stir at
(triflate) or reflux (bromide) for 4–12 hours. -
Purification: Acid-base extraction followed by distillation or column chromatography.[1]
Route B: Alkylation of 2,2-Difluoroethylamine
This route is often used in industrial settings where 2,2-difluoroethylamine is produced in bulk.[1]
Protocol:
-
Reagents: 2,2-Difluoroethylamine (1.0 equiv), Propargyl bromide (0.9 equiv to avoid over-alkylation).
-
Conditions:
in with . -
Note: Strict stoichiometry is required to prevent the formation of the tertiary amine bis-alkylation product.
Visualizing the Synthesis Workflow
Caption: Dual synthetic pathways for (2,2-difluoroethyl)(prop-2-yn-1-yl)amine via nucleophilic substitution.
Reactivity Profile & Applications
The "Click" Handle (CuAAC)
The terminal alkyne is a high-fidelity handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows the rapid attachment of the 2,2-difluoroethyl amine motif to complex scaffolds (e.g., PROTACs, antibody-drug conjugates) containing an azide.[1][2]
Experimental Protocol: Standard CuAAC Click Reaction
-
Dissolve Alkyne (1.0 equiv) and Azide-partner (1.0 equiv) in
(1:1). -
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Stir at room temperature for 2–16 hours.
-
Monitor by LCMS for triazole formation.
Bioisosteric Utility in Medicinal Chemistry
The 2,2-difluoroethyl group is a strategic replacement for standard ethyl or methyl groups.[1]
-
Basicity Modulation: The electron-withdrawing fluorine atoms reduce the pKa of the amine by 3–4 units compared to a non-fluorinated analog.[1] This reduces lysosomal trapping and improves passive permeability.
-
Metabolic Blocking: The
bond is metabolically robust, blocking cytochrome P450-mediated dealkylation at the -position.[1]
Functionalization Workflow
Caption: Divergent reactivity profile enabling library generation via click chemistry, coupling, or N-derivatization.
Safety & Handling
-
Hazards: The molecule is a secondary amine and should be treated as Corrosive (Skin Corr. 1B) and Flammable .[7]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkyne can be sensitive to prolonged exposure to copper or silver salts (forming explosive acetylides), though the amine salt form (HCl) is stable.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle only in a fume hood.
References
-
Bayer CropScience AG. (2011). Process for Preparing 2,2-Difluoroethylamine. Patent US20110060167A1. Link
- Swarts, F. (1901). Sur la préparation de l'amine difluoroéthylique. Bull. Acad. R. Belg., 383.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[2] Link
-
Sigma-Aldrich. (2024).[1] 2,2-Difluoroethylamine Product Sheet. Link
Sources
- 1. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ES2498293T3 - Procedure for the preparation of 2,2-difluoroethylamine starting from prop-2-en-1-amine - Google Patents [patents.google.com]
- 4. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]
- 5. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]
- 6. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
